molecular formula C22H34N2O6 B1272277 Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH CAS No. 204199-67-7

Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH

Cat. No. B1272277
M. Wt: 422.5 g/mol
InChI Key: AUVZCWDQLBTZGO-ROUUACIJSA-N
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Description

The compound Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH is a synthetic oligopeptide that is designed to mimic certain biological peptides with potential modifications to enhance stability or alter function. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help us understand the characteristics of such peptides. For instance, the first paper discusses an octapeptide containing alpha-aminoisobutyric acid (Aib) and its ability to form an alpha-helical conformation, which is a common structural motif in proteins and peptides . The second paper examines a thioamide-substituted enkephalin analog, which shows how substitutions can affect peptide conformation .

Synthesis Analysis

The synthesis of peptides like Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH typically involves solid-phase peptide synthesis techniques, where amino acids are sequentially added to a growing chain. The papers provided do not detail the synthesis of the exact compound , but they do imply the use of advanced synthetic methods to create peptides with specific secondary structures and modifications, such as thioamide substitution . These methods are crucial for obtaining peptides with desired conformations and properties.

Molecular Structure Analysis

The molecular structure of peptides is critical in determining their biological function. The first paper describes the crystal structure of a related peptide, Boc–(Leu3–Aib)2–OBzl, which adopts an alpha-helical conformation . This suggests that the Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH peptide might also adopt a similar helical structure, depending on the influence of its amino acid composition and sequence. The second paper provides an example of how a thioamide substitution can result in a bent and L-shaped conformation . These insights highlight the importance of molecular structure in the function of peptides.

Chemical Reactions Analysis

Chemical reactions involving peptides can include modifications, such as oxidation or reduction, and the formation of disulfide bonds. The papers do not discuss specific reactions for Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH, but they do show how structural changes, like thioamide substitution, can significantly alter the conformation and potentially the reactivity of peptides . Understanding these reactions is essential for the design of peptides with specific functions.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides, such as solubility, stability, and melting point, are influenced by their molecular structure. The alpha-helical conformation described in the first paper suggests that peptides like Boc–(Leu3–Aib)2–OBzl are likely to have specific interaction capabilities and stability characteristics . The second paper's discussion of a bent and L-shaped conformation due to thioamide substitution indicates that such modifications can impact the physical properties of peptides, potentially affecting their solubility and stability . These properties are crucial for the practical application of peptides in research and medicine.

Scientific Research Applications

Structural Studies and Conformation Analysis

  • Pseudo-peptide analogues of the C-terminal tetrapeptide of gastrin, including compounds with structures similar to Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH, were studied using NMR spectroscopy. These studies provided detailed structural information, showing that modifications introduced by the CH2NH bond were localized around the bond itself (Aumelas et al., 2009).

  • The crystal structure of a monothionated Leu-enkephalin analogue, similar in structure to Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH, revealed a bent molecular conformation at the Phe residue, demonstrating how structural changes can influence peptide conformation (Doi et al., 2009).

  • A study explored the synthesis of linear and cyclic pseudopeptide libraries containing psi[CH2NH] amide bond surrogates. It emphasized the importance of protecting the psi[CH2NH] surrogate during synthesis for better results (Wen & Spatola, 2009).

Synthesis and Optimization

  • The synthesis of peptide analogues of the C-terminal tetrapeptide of gastrin was explored, including derivatives where the phenylalanine was replaced by phenylethylamine, similar to the structure of Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH. These compounds were found to be potent inhibitors of gastrin-induced acid secretion (Martinez et al., 2009).

  • Research on the transesterification and amide cis-trans isomerization in complexes of chelating amino acid ligands, including Boc-Asp(OBzl), provided insights into the reactivity of different carbonyl groups and the influence of metal ions on transesterification rates (Niklas et al., 2007).

  • The utility and efficiency of polymer-bound 1-hydroxybenzotriazole in peptide synthesis were demonstrated, showcasing the synthesis of the C-terminal half of thymosin alpha 1. This study highlighted the effectiveness of specific blocking and coupling methods (Mokotoff & Patchornik, 2009).

Biochemical and Pharmacological Applications

  • Solid-phase synthesis methods were employed for the creation of peptides based on angiotensinogen sequences with isosteric units at the cleavage site, indicating potential applications in understanding the role of circulating and extracirculatory renin pools (Sueiras-diaz et al., 2009).

  • The synthesis of dipeptide Boc-Leu-N-Me-Leu-OBzl using different coupling reagents was investigated, showing variations in yield and the formation of stereoisomers, indicating the importance of optimizing synthesis conditions for desired outcomes (Xu Shi-hai, 2009).

properties

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O6/c1-15(2)11-17(24-21(28)30-22(3,4)5)13-23-18(20(26)27)12-19(25)29-14-16-9-7-6-8-10-16/h6-10,15,17-18,23H,11-14H2,1-5H3,(H,24,28)(H,26,27)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVZCWDQLBTZGO-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(CC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CN[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373193
Record name Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH

CAS RN

204199-67-7
Record name 4-(Phenylmethyl) hydrogen N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-L-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204199-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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